Chromatographic Retention Time Differentiation from Parent Drug and Co-Metabolite
The GC-MS retention time (RT) for this dihydropentedrone metabolite is 7.14 minutes, which is clearly differentiated from its co-metabolite nor-pentedrone (RT 7.76 min) and the parent drug pentedrone (RT 8.12 min) under the same analytical conditions [1]. This distinct elution order allows for unambiguous identification and quantification in a chromatographic run completed in under 9 minutes [1].
| Evidence Dimension | GC-MS Retention Time ( minutes ) |
|---|---|
| Target Compound Data | 7.14 min (dihydropentedrone) |
| Comparator Or Baseline | Nor-pentedrone: 7.76 min; Pentedrone (parent drug): 8.12 min |
| Quantified Difference | ΔRT = 0.62 min earlier than nor-pentedrone; 0.98 min earlier than pentedrone |
| Conditions | GC-MS analysis of human liver microsome (HLM) incubation samples using selected ion monitoring (SIM) mode. [1] |
Why This Matters
The unique retention time ensures this specific metabolite can be resolved from the parent drug and its other major metabolite, a critical requirement for developing and validating accurate forensic reporting methods.
- [1] Silva, B., Fernandes, C., de Pinho, P. G., & Remião, F. (2022). Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells. Pharmaceuticals, 15(3), 368. View Source
